2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a sulfanylacetamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
The compound interacts with its target, 5-LOX, by binding to it . The high binding energy suggests a strong interaction between the compound and the enzyme . This interaction could potentially inhibit the activity of 5-LOX, thereby affecting the production of leukotrienes .
Biochemical Pathways
By inhibiting 5-LOX, the compound affects the leukotriene biosynthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and allergic reactions. Therefore, the inhibition of 5-LOX can lead to a decrease in these responses .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of leukotrienes due to the inhibition of 5-LOX . This could potentially lead to a decrease in inflammation and allergic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction proceeds under controlled conditions to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the quinoline core.
Scientific Research Applications
2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-(3,4,5-trifluorophenyl)-4H-5,6,7,8-tetrahydrobenzo[b]pyran
- N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
What sets 2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. The presence of the quinoline core, cyano group, and sulfanylacetamide moiety provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-20(2)8-14-18(15(24)9-20)17(12-6-4-3-5-7-12)13(10-21)19(23-14)26-11-16(22)25/h3-7H,8-9,11H2,1-2H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFYKCXWAQPCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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